molecular formula C11H8N2O B1349830 pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 6025-68-9

pyrrolo[1,2-a]quinoxalin-4(5H)-one

Katalognummer: B1349830
CAS-Nummer: 6025-68-9
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: LINHQLFBBDHSEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing pyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through ring opening and unexpected cyclization, resulting in the formation of this compound .

Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate as a catalyst and copper acetate as an oxidant in toluene at 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the visible light-mediated synthesis has been demonstrated by gram-scale synthesis . This suggests potential for industrial application using similar methodologies.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to various reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Antineoplastic Activity: Pyrrolo[1,2-a]quinoxalin-4(5H)-ones have demonstrated promising antineoplastic activity, making them potential candidates for cancer therapy . A visible light-mediated synthesis of these compounds has been reported, showcasing a green and efficient approach for their production using standard laboratory reagents . The antineoplastic activity has been further supported by in vitro cytotoxicity assays, indicating their potential to inhibit cancer cell growth .

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in B cell signaling pathways, making it a promising target for treating B cell malignancies and autoimmune disorders . Research has indicated that pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives exhibit significant BTK inhibition potency . Specifically, derivatives 2 and 4 have shown IC50 values of 7.41 nM and 11.4 nM, respectively, highlighting their potential as selective non-covalent BTK inhibitors . The development of non-covalent BTK inhibitors is particularly important for overcoming the side effects and drug resistance associated with covalent BTK inhibitors .

Antiproliferative Agents: Pyrrolo[1,2-a]quinoxalines, including 4,5-dihydropyrrolo[1,2-a]quinoxalines, have been identified as interesting "druggable scaffolds" with multifaceted biological properties, including anticancer properties . These compounds have shown antiproliferative activity in GPER-expressing breast cancer cells . The synthesis of new 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines has been inspired by known antiproliferative agents, suggesting their potential as therapeutic agents targeting the G protein-coupled estrogen receptor 1 (GPER) .

Data Table: Biological Activities of this compound Derivatives

CompoundActivityIC50 Value (nM)Reference
This compound derivative 2BTK Inhibition7.41
This compound derivative 4BTK Inhibition11.4
4,5-Dihydropyrrolo[1,2-a]quinoxalinesAntiproliferative (GPER)N/A
Pyrrolo[1,2-a]quinoxalinesAntiproliferative (GPER)N/A

Wirkmechanismus

The mechanism by which pyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity is believed to be due to its ability to interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C11H8N2OC_{11}H_8N_2O and features a unique bicyclic structure comprising a pyrrole and a quinoxaline moiety. Various synthesis methods have been developed, including the condensation of o-phenylenediamine with maleic anhydride and substituted pyrroles. Recent advancements include visible light-mediated synthesis techniques that enhance efficiency and reduce environmental impact .

1. Anticancer Properties

This compound derivatives have shown promising anticancer activities, particularly as inhibitors of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies. For instance, certain derivatives exhibited IC50 values as low as 7.41 nM for BTK inhibition, demonstrating their potential as targeted therapies for cancers like chronic lymphocytic leukemia (CLL) .

Table 1: Cytotoxicity of this compound Derivatives Against Leukemia Cell Lines

CompoundCell LineIC50 (μM)Reference
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-oneK5623.5
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-oneHL6015
This compound derivative 2U937>20

2. Antiallergic Activity

Research indicates that certain carboxylic acid derivatives of this compound exhibit significant antiallergic activity—up to 100 times more potent than standard treatments in passive cutaneous anaphylactic tests . This highlights the compound's versatility beyond oncology.

3. Antifungal Activity

Recent studies also evaluated the antifungal potential of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives against Candida albicans. Some compounds showed dual inhibition of drug efflux transporters CaCdr1p and CaMdr1p, suggesting a mechanism for overcoming antifungal resistance .

The biological activity of this compound is primarily attributed to its ability to selectively inhibit kinases involved in critical cellular processes such as proliferation and apoptosis. The interaction with BTK is particularly notable as it can lead to reduced cell proliferation and increased apoptosis in malignant cells . Further studies are necessary to elucidate the complete mechanism of action and optimize these compounds for therapeutic use.

Case Studies

Several case studies have demonstrated the efficacy of this compound derivatives:

  • Study on Leukemia Cell Lines : A new derivative was tested against K562 and HL60 cell lines, showing significant cytotoxicity with IC50 values comparable to established drugs .
  • Antiallergic Activity Assessment : In vivo tests revealed that specific derivatives had substantial antiallergic effects compared to existing therapies .

Eigenschaften

IUPAC Name

5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINHQLFBBDHSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372402
Record name pyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-68-9
Record name pyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 g (0.095 mol) of 2-(1-pyrrolyl)aniline is brought to reflux for 1 h 30 min, in 200 cm3 of toluene, in the presence of 50 cm3 of a 20% solution of phosgene in toluene. After cooling, the precipitate formed is filtered off, washed with ethyl ether, dried and recrystallized from acetonitrile (white powder sublimed at 270° C.).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
pyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 3
pyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
pyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
pyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 6
pyrrolo[1,2-a]quinoxalin-4(5H)-one
Customer
Q & A

Q1: What are the common synthetic routes for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

A1: Several synthetic approaches have been developed, including:

  • Visible-light-mediated ring opening and cyclization: This method uses aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid under visible light irradiation. []
  • Palladium-catalyzed oxidative carbonylation: This approach involves the direct C-H bond carbonylation of the C2 position of indole or pyrrole derivatives using palladium catalysts and carbon monoxide. []
  • Diastereoselective [3 + 2] Cycloaddition: This strategy utilizes ytterbium triflate as a catalyst to facilitate the reaction between quinoxalinones and donor-acceptor cyclopropanes. []
  • Cycloaddition of Benzimidazolium Ylides with Alkynes: This method involves the reaction of benzimidazolium ylides with activated alkynes, leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-ones through a multistep mechanism. []
  • Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: This approach utilizes phenyl isocyanate as a carbonyl source for both N-H and C-H carbonylation reactions, allowing for the synthesis of various N-heterocycles, including this compound derivatives. []
  • Denitrocyclization: This reaction involves the cyclization of N-alkyl(or aryl)-1-(2-nitrophenyl)-1H-pyrrole-2-carboxamides to form the desired this compound scaffold. [, ]

Q2: Have any specific biological activities been reported for this compound derivatives?

A2: Yes, research has shown promising results, particularly in the field of antiviral and anticancer drug discovery.

  • Anti-HCV Activity: Certain this compound derivatives have shown potent inhibitory activity against the hepatitis C virus (HCV) in vitro. These compounds were identified through screening and subsequent structure-activity relationship studies, highlighting their potential as antiviral agents. []
  • Bruton's Tyrosine Kinase (BTK) Inhibition: this compound derivatives have emerged as a novel class of non-covalent BTK inhibitors. BTK plays a crucial role in B cell receptor signaling, making it a promising target for treating various autoimmune diseases and B cell malignancies. []

Q3: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?

A: While specific SAR data might be proprietary to research groups, the provided abstracts suggest that modifications to the core this compound structure can significantly impact biological activity. For instance, introducing various substituents at different positions on the quinoxalinone ring system or modifying the substituents on the pyrrole ring can influence the potency and selectivity against specific targets like HCV or BTK. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.